molecular formula C19H22N2O4S B2736767 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1448131-26-7

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2736767
CAS No.: 1448131-26-7
M. Wt: 374.46
InChI Key: FHXSJTXNQFUCBZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound featuring an indole moiety, a sulfonamide group, and a methoxy group. This compound is of interest due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.

  • Sulfonamide Formation: The sulfonamide group can be introduced by reacting the indole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

  • Methoxy Group Introduction: The methoxy group can be introduced via O-methylation using methyl iodide and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the indole nitrogen, potentially forming N-oxide derivatives.

  • Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

  • Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the methoxy-substituted carbon.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophiles such as bromine or nitric acid, often in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

  • N-oxide Derivatives: Resulting from oxidation of the indole nitrogen.

  • Amines: Resulting from reduction of the sulfonamide group.

  • Substituted Aromatic Compounds: Resulting from electrophilic substitution at the aromatic ring.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying the biological activity of indole derivatives, which are known for their diverse pharmacological properties.

  • Medicine: Potential use in drug discovery, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents.

  • Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. indole derivatives are known to interact with various molecular targets, including enzymes and receptors. The sulfonamide group may play a role in inhibiting specific enzymes, while the methoxy group could enhance binding affinity to certain receptors.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A plant hormone with various biological activities.

  • Sulfonamide antibiotics: Such as sulfamethoxazole, which are used to treat bacterial infections.

  • Methoxy-substituted phenols: Used in various industrial applications.

Uniqueness: This compound is unique due to its combination of an indole core, a sulfonamide group, and a methoxy group, which together may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-10-14(25-3)8-9-19(13)26(23,24)20-11-18(22)16-12-21(2)17-7-5-4-6-15(16)17/h4-10,12,18,20,22H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXSJTXNQFUCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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